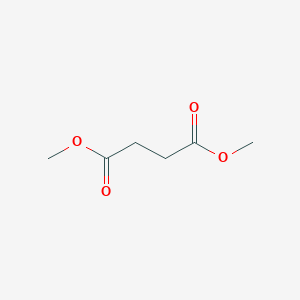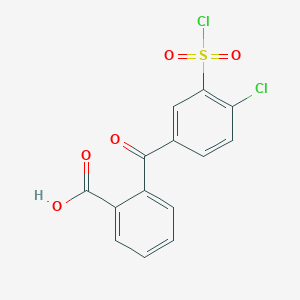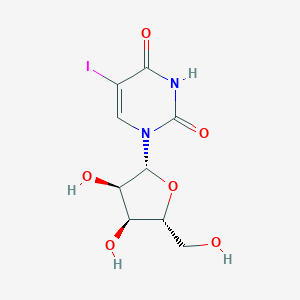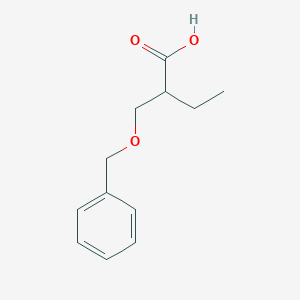
2-(Phenylmethoxymethyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylmethoxymethyl)butanoic acid, also known as PMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PMB belongs to the class of compounds known as arylalkylcarboxylic acids, which have been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Aplicaciones Científicas De Investigación
2-(Phenylmethoxymethyl)butanoic acid has been extensively studied for its potential therapeutic applications in various disease conditions. Some of the research areas where 2-(Phenylmethoxymethyl)butanoic acid has shown promising results include:
1. Inflammation: 2-(Phenylmethoxymethyl)butanoic acid has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Pain: 2-(Phenylmethoxymethyl)butanoic acid has been shown to possess analgesic properties by modulating the activity of nociceptive neurons in the spinal cord.
3. Cancer: 2-(Phenylmethoxymethyl)butanoic acid has been shown to possess anti-tumor properties by inducing apoptosis in cancer cells.
Mecanismo De Acción
Further research is needed to fully understand the mechanism of action of 2-(Phenylmethoxymethyl)butanoic acid.
2. Drug delivery: Further research is needed to develop effective drug delivery systems for 2-(Phenylmethoxymethyl)butanoic acid.
3. Clinical trials: Further research is needed to evaluate the safety and efficacy of 2-(Phenylmethoxymethyl)butanoic acid in clinical trials.
4. Combination therapy: Further research is needed to evaluate the potential of 2-(Phenylmethoxymethyl)butanoic acid in combination therapy with other drugs.
Conclusion:
In conclusion, 2-(Phenylmethoxymethyl)butanoic acid is a chemical compound that has shown promising results in various disease conditions. 2-(Phenylmethoxymethyl)butanoic acid possesses anti-inflammatory, analgesic, and antipyretic properties, and has potential therapeutic applications in inflammation, pain, and cancer. Further research is needed to fully understand the mechanism of action of 2-(Phenylmethoxymethyl)butanoic acid and to evaluate its safety and efficacy in clinical trials.
Efectos Bioquímicos Y Fisiológicos
2-(Phenylmethoxymethyl)butanoic acid has been shown to have several biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokines: 2-(Phenylmethoxymethyl)butanoic acid inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Modulation of nociceptive neurons: 2-(Phenylmethoxymethyl)butanoic acid modulates the activity of nociceptive neurons in the spinal cord, leading to analgesia.
3. Induction of apoptosis: 2-(Phenylmethoxymethyl)butanoic acid induces apoptosis in cancer cells by activating the caspase cascade.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Phenylmethoxymethyl)butanoic acid has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: 2-(Phenylmethoxymethyl)butanoic acid has been shown to be highly potent in vitro and in vivo.
2. Low toxicity: 2-(Phenylmethoxymethyl)butanoic acid has low toxicity, making it a safe compound for use in lab experiments.
3. Broad spectrum of activity: 2-(Phenylmethoxymethyl)butanoic acid has a broad spectrum of activity, making it useful in various disease conditions.
Some of the limitations of 2-(Phenylmethoxymethyl)butanoic acid for lab experiments include:
1. Limited solubility: 2-(Phenylmethoxymethyl)butanoic acid has limited solubility in water, which can make it difficult to work with.
2. Limited stability: 2-(Phenylmethoxymethyl)butanoic acid is not very stable, which can make it difficult to store and transport.
3. Limited availability: 2-(Phenylmethoxymethyl)butanoic acid is not widely available, which can make it difficult to obtain for lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(Phenylmethoxymethyl)butanoic acid. Some of the areas where further research is needed include:
1.
Métodos De Síntesis
2-(Phenylmethoxymethyl)butanoic acid can be synthesized through a multistep process that involves the reaction of phenylmethylbromide with n-butyllithium to form 2-phenylmethylbutane. This intermediate is then reacted with methoxymethyl chloride in the presence of a base to yield 2-(Phenylmethoxymethyl)butanoic acid.
Propiedades
Número CAS |
1598357-06-2 |
|---|---|
Nombre del producto |
2-(Phenylmethoxymethyl)butanoic acid |
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2-(phenylmethoxymethyl)butanoic acid |
InChI |
InChI=1S/C12H16O3/c1-2-11(12(13)14)9-15-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,13,14) |
Clave InChI |
SVTBTHXQNBOQBT-UHFFFAOYSA-N |
SMILES |
CCC(COCC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CCC(COCC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



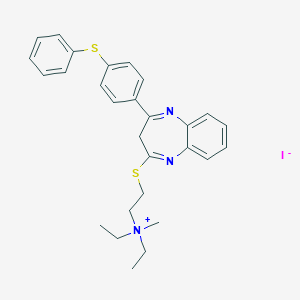
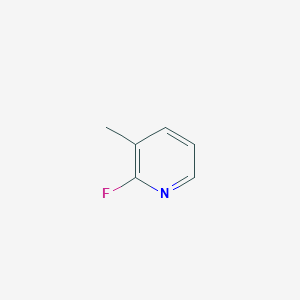
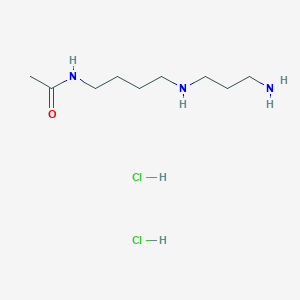
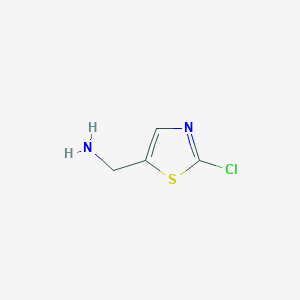
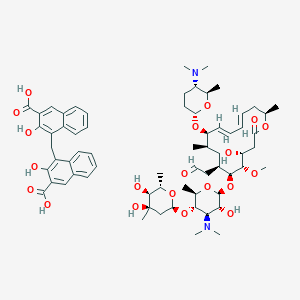
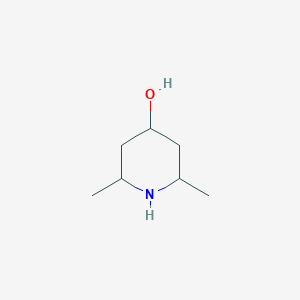
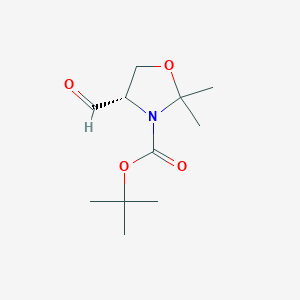
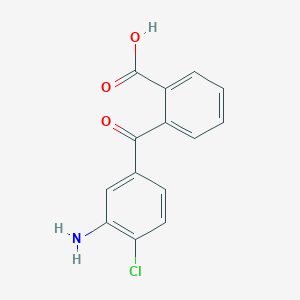
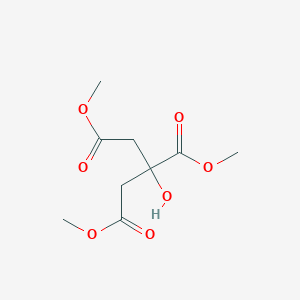
![N-[4-(3-acetamidopropylamino)butyl]acetamide](/img/structure/B30999.png)
